Chemical Structure, Properties, and Synthetic Applications of 2-(3-Cyanophenyl)propanoic acid
Chemical Structure, Properties, and Synthetic Applications of 2-(3-Cyanophenyl)propanoic acid
Executive Summary
In contemporary medicinal chemistry, 2-arylpropanoic acids (profens) represent a foundational scaffold, most notably recognized for their role as non-steroidal anti-inflammatory drugs (NSAIDs). 2-(3-Cyanophenyl)propanoic acid is a highly specialized, bifunctional building block within this class. It features both a reactive carboxylic acid moiety and a meta-substituted cyano group, providing orthogonal reactivity for advanced drug design. This technical guide provides an in-depth analysis of its physicochemical properties, outlines a self-validating synthetic workflow for its preparation, and explores its downstream utility in pharmaceutical development.
Physicochemical Profiling & Structural Analysis
The utility of 2-(3-cyanophenyl)propanoic acid stems from its distinct structural features. The molecule contains a stereogenic center at the C2 position (alpha to the carboxylate), meaning it exists as a pair of enantiomers ((R)- and (S)-). Furthermore, the cyano group at the meta position of the phenyl ring exerts a strong electron-withdrawing inductive effect, which subtly increases the acidity of the carboxylic acid compared to unsubstituted phenylpropanoic acid.
Quantitative Data Summary
The following table summarizes the critical physicochemical and safety parameters for 2-(3-cyanophenyl)propanoic acid and its primary synthetic precursor, 3-cyanophenylacetic acid[1][2].
| Parameter | 2-(3-Cyanophenyl)propanoic acid (Target) | 3-Cyanophenylacetic acid (Precursor) |
| CAS Number | 1249725-52-7[1] | 1878-71-3[2] |
| Molecular Formula | C₁₀H₉NO₂[1] | C₉H₇NO₂[2] |
| Molecular Weight | 175.18 g/mol [1] | 161.16 g/mol [2] |
| Melting Point | 85–87 °C[3] | 113–117 °C[4] |
| Physical State | Solid / Powder[3] | Solid[2] |
| GHS Safety Profile | H302, H315, H319, H335 (Warning)[3] | Combustible Solid, Irritant[5] |
Synthetic Methodologies: Alpha-Methylation Workflow
The most direct and scalable laboratory synthesis of racemic 2-(3-cyanophenyl)propanoic acid is the
Workflow Visualization
Caption: Workflow for the synthesis and application of 2-(3-Cyanophenyl)propanoic acid.
Step-by-Step Protocol & Mechanistic Causality
This protocol is designed as a self-validating system , incorporating specific in-process controls (IPCs) to ensure thermodynamic and kinetic success.
Step 1: Preparation and Double Deprotonation
-
Procedure: Flame-dry a Schlenk flask under argon. Dissolve 1.0 equivalent of 3-cyanophenylacetic acid in anhydrous Tetrahydrofuran (THF) (0.2 M). Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Slowly add 2.2 equivalents of a freshly prepared LDA solution dropwise over 15 minutes.
-
Causality: The carboxylic acid proton (
) is vastly more acidic than the -proton ( ). The first equivalent of LDA exclusively forms the lithium carboxylate salt. The second equivalent deprotonates the -carbon to generate the highly nucleophilic lithium enediolate. The 0.2 eq excess accounts for trace moisture. -
Kinetic Control: The reaction must be kept at -78 °C during LDA addition. At higher temperatures, LDA can act as a nucleophile and attack the electrophilic cyano group, leading to unwanted amidine byproducts.
Step 2: Electrophilic Alkylation
-
Procedure: Stir the enediolate mixture for 30 minutes at -78 °C. Add 1.2 equivalents of Methyl iodide (MeI) dropwise. Allow the reaction to slowly warm to room temperature over 2 hours.
-
Causality: MeI acts as the electrophile in an
reaction with the enediolate. A slight excess (1.2 eq) ensures complete conversion while minimizing the risk of over-alkylation (dimethylation), which is sterically hindered but possible if excess base and electrophile are present.
Step 3: Self-Validating Workup
-
Procedure: Quench the reaction with distilled water. Transfer to a separatory funnel and wash the aqueous layer twice with diethyl ether. Discard the ether washes. Carefully acidify the aqueous layer to pH 2 using 1M HCl. Extract the acidified aqueous layer three times with ethyl acetate (EtOAc). Dry the combined EtOAc layers over
, filter, and concentrate in vacuo. -
Validation Logic: This acid-base extraction is self-validating. At pH > 7, the product is a water-soluble lithium carboxylate. Washing with ether removes neutral organic impurities (unreacted MeI, diisopropylamine). Acidifying to pH 2 protonates the carboxylate, rendering the target molecule lipophilic. If the product successfully extracts into the EtOAc layer at pH 2, it confirms the preservation of the carboxylic acid moiety. Furthermore, 1M HCl is mild enough to prevent the hydrolysis of the cyano group into an amide.
Medicinal Chemistry & Downstream Applications
The strategic placement of the cyano group at the meta position of the 2-arylpropanoic acid scaffold opens several avenues for rational drug design[7]:
-
Bioisosteric Replacement: The cyano group is a classic precursor for tetrazoles via [3+2] cycloaddition with sodium azide. Tetrazoles are metabolically stable, lipophilic bioisosteres of carboxylic acids, widely used to increase the oral bioavailability of receptor antagonists (e.g., Angiotensin II receptor blockers).
-
Profen Scaffold Optimization: As a derivative of the NSAID pharmacophore, the cyano group modulates the electron density of the phenyl ring, potentially altering binding affinity within the hydrophobic channels of Cyclooxygenase (COX-1/COX-2) enzymes.
-
Amidine Formation: The nitrile can be converted into an amidine via the Pinner reaction, providing a highly basic, positively charged pharmacophore critical for binding in the S1 pocket of serine proteases (e.g., thrombin inhibitors).
Analytical Validation & Quality Control
To confirm the identity and purity of the synthesized 2-(3-cyanophenyl)propanoic acid, the following analytical suite is required:
-
¹H NMR (400 MHz, CDCl₃): The successful
-methylation is confirmed by the appearance of a doublet at ppm (3H, d, Hz) corresponding to the new methyl group, and a quartet at ppm (1H, q, Hz) for the -proton. The aromatic protons will appear as a complex multiplet between 7.4–7.8 ppm. -
LC-MS (ESI-): The mass spectrum should display a prominent
pseudo-molecular ion peak at m/z 174, confirming the molecular weight of 175.18 g/mol [1]. -
Chiral HPLC: Because the standard synthesis yields a racemate, chiral resolution is often necessary for biological testing. Enantiomeric excess (ee) can be determined using a chiral stationary phase (e.g., Chiralcel OJ-H) with a hexane/isopropanol/trifluoroacetic acid mobile phase[6].
References
-
Asymmetric Synthesis of 2-arylpropanoic acids Source: University of Helsinki (HELDA Digital Repository) URL:[Link]
-
Photoinduced Boron-Catalyzed β-Allylation of Carboxylic Acids (Context on Carboxylic Acid Functionalization) Source: ChemRxiv URL:[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-(3-cyanophenyl)propanoic acid | 1249725-52-7 [sigmaaldrich.com]
- 4. thomassci.com [thomassci.com]
- 5. 3-Cyanophenylacetic acid (95%) - Amerigo Scientific [amerigoscientific.com]
- 6. Making sure you're not a bot! [helda.helsinki.fi]
- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
